molecular formula C9H8N2O3 B1301405 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 189497-99-2

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Cat. No.: B1301405
CAS No.: 189497-99-2
M. Wt: 192.17 g/mol
InChI Key: USNYVKDHRBGXCZ-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves the cyclization of substituted o-nitrophenylglycines. One common method includes the reduction of substituted o-nitrophenylglycines followed by cyclization to form the desired quinoxaline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit tubulin polymerization, affecting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNYVKDHRBGXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365993
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189497-99-2
Record name 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
Reactant of Route 6
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